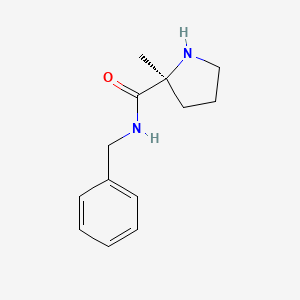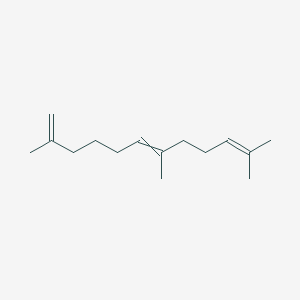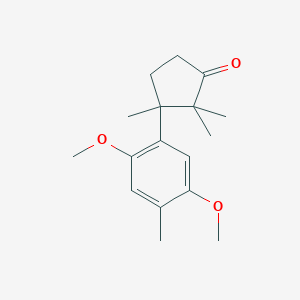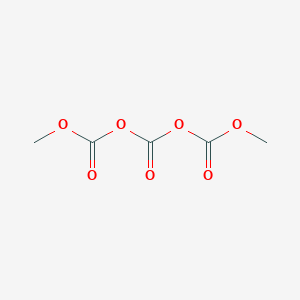
Dimethyl tricarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl tricarbonate is an organic compound with the molecular formula C5H6O5. It is a colorless, flammable liquid that is classified as a carbonate ester. This compound is known for its use as a methylating agent and as a co-solvent in various chemical processes. This compound is considered a green reagent due to its low toxicity and biodegradability.
Métodos De Preparación
Dimethyl tricarbonate can be synthesized through several methods:
Phosgene Method: This traditional method involves the reaction of phosgene with methanol. due to the extreme toxicity of phosgene, this method has been largely replaced by safer alternatives.
Oxidative Carbonylation: In this process, carbon monoxide and an oxidizer react with methanol to produce this compound. This method is more environmentally friendly and is commonly used in industrial production.
Transesterification: This method involves the transesterification of ethylene carbonate or propylene carbonate with methanol, resulting in the formation of this compound and either ethylene glycol or propylene glycol.
Análisis De Reacciones Químicas
Dimethyl tricarbonate undergoes various chemical reactions, including:
Methylation: It acts as a methylating agent for anilines, carboxylic acids, and phenols.
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, leading to the formation of alkoxycarbonylated and alkylated products.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.
Aplicaciones Científicas De Investigación
Dimethyl tricarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in methylation and carbonylation reactions.
Biology: In biological research, this compound is used as a solvent and reagent in various biochemical assays and experiments.
Medicine: Although not directly used as a drug, this compound’s derivatives and related compounds are investigated for potential pharmaceutical applications.
Industry: It is employed in the production of polycarbonates, isocyanates, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl tricarbonate involves its ability to act as an electrophile in chemical reactions. It can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in methylation reactions, this compound transfers a methyl group to the nucleophile, resulting in the formation of a methylated product .
Comparación Con Compuestos Similares
Dimethyl tricarbonate can be compared with other similar compounds such as:
Dimethyl Carbonate: Both compounds are used as methylating agents, but this compound is considered to have a higher reactivity.
Diethyl Carbonate: Similar to this compound, diethyl carbonate is used in alkylation reactions, but it has different physical properties and reactivity.
Dimethyl Sulfate: While dimethyl sulfate is a stronger methylating agent, it is highly toxic and less environmentally friendly compared to this compound.
This compound stands out due to its low toxicity, biodegradability, and versatility in various chemical reactions and applications.
Propiedades
Número CAS |
212077-60-6 |
|---|---|
Fórmula molecular |
C5H6O7 |
Peso molecular |
178.10 g/mol |
Nombre IUPAC |
bis(methoxycarbonyl) carbonate |
InChI |
InChI=1S/C5H6O7/c1-9-3(6)11-5(8)12-4(7)10-2/h1-2H3 |
Clave InChI |
OXVOISHISNQFRY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)OC(=O)OC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


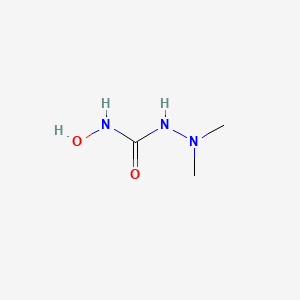
![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)
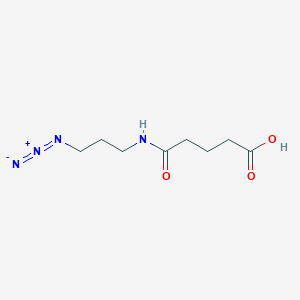
![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
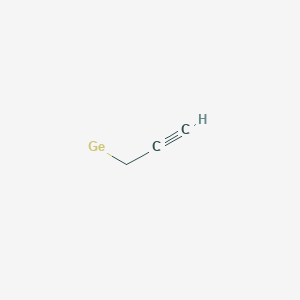
![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)
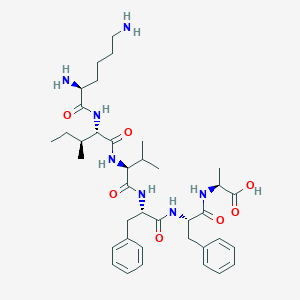
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
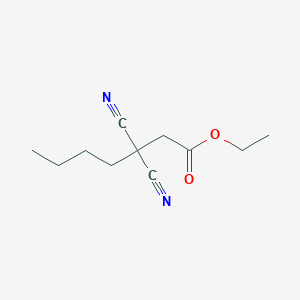
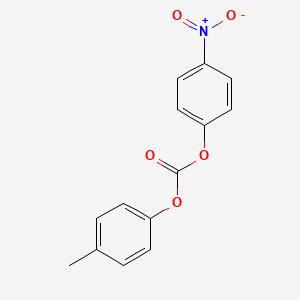
![N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan](/img/structure/B14246877.png)
